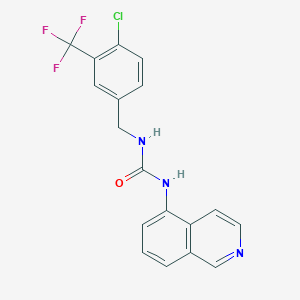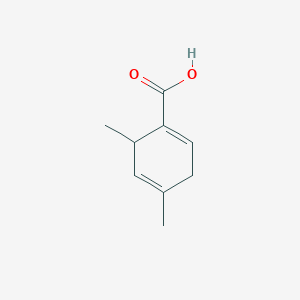
1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexadiene, featuring carboxylic acid and methyl groups at specific positions on the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- typically involves the reaction of cyclohexadiene derivatives with appropriate reagents to introduce the carboxylic acid and methyl groups. One common method involves the Diels-Alder reaction, where cyclohexadiene reacts with a suitable dienophile to form the desired product. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may affect the compound’s hydrophobicity and its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Cyclohexadiene-1-carboxylicacid
- Cyclohexa-1,4-diencarbonsaeure
- Cyclohexa-1,4-dien-1-carbonsaeure
- 2,5-Dihydrobenzoic acid
Uniqueness
1,4-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- is unique due to the presence of both carboxylic acid and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these functional groups are required.
Properties
CAS No. |
307532-24-7 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4,6-dimethylcyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(9(10)11)7(2)5-6/h4-5,7H,3H2,1-2H3,(H,10,11) |
InChI Key |
XUSLEDWLGBXMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CC=C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
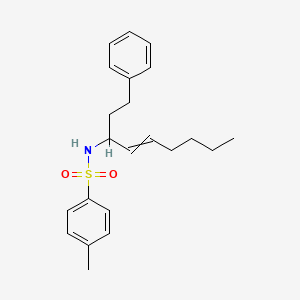
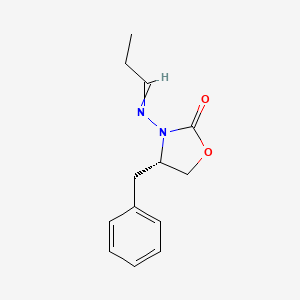

![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
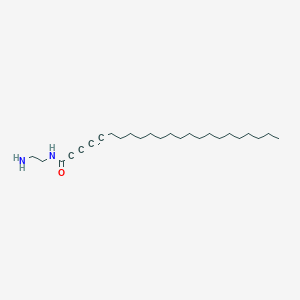
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)

